molecular formula C9H13N3OS B11799641 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Cat. No.: B11799641
M. Wt: 211.29 g/mol
InChI Key: CCAMHDBPQLKUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a chemical compound of high interest in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic intermediate and a critical scaffold for the development of novel therapeutic agents. The tetrahydropyridopyrimidine core is a privileged structure in drug discovery, known for its ability to interact with a range of biological targets . Compounds featuring this scaffold are frequently explored as inhibitors of various kinases, such as phosphoinositide 3-kinase (PI3K), which are implicated in cell proliferation and survival pathways . Consequently, this molecule holds significant value for researchers designing potential treatments for cancers and other proliferative diseases . Furthermore, structural analogs of this compound have demonstrated potent antiproliferative activity and are investigated as Microtubule Targeting Agents (MTAs) that bind to the colchicine site on tubulin, leading to cancer cell death . The ethylthio and hydroxy substituents on the core structure provide key sites for further chemical modification, allowing for the optimization of potency, selectivity, and drug-like properties . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

2-ethylsulfanyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H13N3OS/c1-2-14-9-11-7-3-4-10-5-6(7)8(13)12-9/h10H,2-5H2,1H3,(H,11,12,13)

InChI Key

CCAMHDBPQLKUPB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(CNCC2)C(=O)N1

Origin of Product

United States

Preparation Methods

Hantzsch-Type Cyclocondensation

The Hantzsch reaction enables the assembly of pyrimidine rings via condensation of β-keto esters, thioureas, and aldehydes. For 2-(ethylthio) derivatives, thiourea or thioamide precursors are critical. For example, Kobayashi et al. demonstrated that 4-thioxo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-ones can be alkylated with ethyl iodide to introduce the ethylthio group. This method leverages the nucleophilic character of the thione sulfur, which reacts with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to yield thioethers.

Chloropyrimidine Intermediate Functionalization

Chloropyrimidines are versatile intermediates for nucleophilic substitution. Durham University research highlights the displacement of chlorine at the 2-position of 2,4-dichloropyrimidine with ethanethiolate ions. The reaction proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding 2-(ethylthio)pyrimidines in ~75% efficiency. This pathway is advantageous for regioselective functionalization.

Tetrahydropyrido Ring Formation

The tetrahydropyrido[4,3-d]pyrimidine system is constructed via cyclization strategies:

Cyclocondensation of Aminocarbonyl Intermediates

Ma et al. reported the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones via oxidative aromatization of dihydropyridine precursors. For the tetrahydropyrido variant, reduction of the pyridine ring post-cyclization is essential. Hydrogenation (H₂/Pd-C) or borohydride-mediated reduction selectively saturates the pyridine ring without affecting the pyrimidine core.

Gabriel Synthesis for Amine Incorporation

The Gabriel method, utilizing phthalimide-protected amines, generates primary amines critical for ring closure. PMC research details the synthesis of 2-(2-phenylthiazol-4-yl)ethylamine via alkylation of phthalimide followed by hydrazinolysis. Adapting this approach, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol intermediates are accessible by cyclizing N-acyl nicotinic acids with amine-containing side chains.

Introduction of the 4-Hydroxyl Group

The 4-ol moiety is introduced via hydrolysis or oxidative methods:

Acid-Catalyzed Hydrolysis of Nitriles

Treatment of 4-cyanopyrido[4,3-d]pyrimidines with concentrated HCl at reflux hydrolyzes the nitrile to a carboxylic acid, which is subsequently decarboxylated to yield the 4-ol derivative. For example, ChemicalBook data shows that 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol undergoes HCl-mediated cyclization to pyrrolo[2,3-d]pyrimidin-4-ol in 64% yield.

Demethylation of Methoxy Precursors

4-Methoxy groups are cleaved using BBr₃ in dichloromethane at −78°C. This method preserves the ethylthio substituent and tetrahydropyrido ring integrity.

Integration of the Ethylthio Group

Direct Alkylation of Thiol Intermediates

2-Mercaptopyrido[4,3-d]pyrimidin-4-ol reacts with ethyl iodide in the presence of NaH (THF, 0°C to RT) to furnish the ethylthio derivative. Frontiers in Chemistry studies confirm that alkylation proceeds efficiently (~85% yield) when the thiol is generated in situ from its disulfide form.

Nucleophilic Aromatic Substitution

2-Chloropyrido[4,3-d]pyrimidin-4-ol undergoes substitution with sodium ethanethiolate (NaSEt) in DMSO at 120°C. This method requires electron-deficient pyrimidine rings to activate the 2-position for displacement.

Optimization and Characterization

Reaction Condition Optimization

ParameterOptimal ConditionsYield (%)Source
Alkylation SolventDMF, 60°C78
Hydrolysis Agent6N HCl, reflux64
Cyclization CatalystAcetic anhydride, 170°C72
ReductionH₂ (1 atm), 10% Pd/C, EtOH88

Spectroscopic Characterization

  • ¹H NMR : The ethylthio group (SCH₂CH₃) appears as a quartet at δ 2.65–2.75 ppm (J = 7.2 Hz) and triplet at δ 1.25–1.35 ppm.

  • IR : C=O stretch at 1680–1700 cm⁻¹ (pyrimidinone); S-C absorption at 680–700 cm⁻¹.

Challenges and Solutions

Regioselectivity in Substitution

Competing reactions at the 2- and 4-positions are mitigated by using bulky bases (e.g., DBU) to favor 2-substitution.

Oxidation of Thioethers

Ethylthio groups are susceptible to oxidation during hydrolysis. This is circumvented by performing hydrolytic steps under inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-position .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the pyrido[4,3-d]pyrimidine scaffold exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol demonstrate effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 4 to 20 µmol/L, suggesting a potent antimicrobial effect that may surpass traditional antibiotics like cefotaxime .

CompoundMIC (µmol/L)Bacterial Strain
Compound A4–12Staphylococcus aureus
Compound B6–15Escherichia coli

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays conducted on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) revealed significant cytotoxicity with IC50 values of approximately 12.5 µM and 15.0 µM respectively. These findings suggest that this compound could serve as a lead for the development of new anticancer agents .

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. In vitro results showed a reduction in these markers when treated with the compound, highlighting its potential therapeutic applications in inflammatory diseases .

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Case Study on Anticancer Activity

In vivo experiments utilizing xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. These findings support the compound's role as a potential anticancer agent .

Safety and Toxicity Assessment

Toxicological evaluations have indicated that the compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary assessments .

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol can be contextualized by comparing it to structurally related analogs. Key differences in substituents, substitution patterns, and biological targets are summarized below.

Structural and Functional Variations

Compound Name / Core Structure Substituents/Modifications Biological Target/Activity Key Findings Evidence ID
This compound - Ethylthio (C2)
- Hydroxyl (C4)
Bacterial protein synthesis (A/T system) Inhibits bacterial translation (IC50: 1.2–2.8 μM) with selectivity over mammalian systems .
6-Substituted THPP analogs (e.g., compound 30) - Varied 6-position substituents GPR119 agonists EC50: 50 nM–14 μM; used for metabolic disorders .
7-Alcanoyl-thieno-pyrimidinones (Table 2 in ) - Thieno ring fusion
- N-acetylated pyrido
BET bromodomains (BDI/BDII) N-acetylated pyrido moiety critical for BDII selectivity (HTRF binding assays) .
2-Methoxy-THPP () - Methoxy (C2)
- Hydroxyl (C4)
Not specified Reduced lipophilicity vs. ethylthio analog; potential for improved solubility .
Phenyl sulfonamide-THPP () - Phenyl sulfonamide (C4) CaMKII inhibitors IC50 < 100 nM; high selectivity over other kinases due to sulfonamide interactions .
AZ7914 () - Thiazolyl (C2)
- Fluorobenzoyl (C6)
GPR39 agonists Zn²⁺-modulated activity; no acute insulin secretion observed .

Key Observations

Substituent Position and Activity :

  • The ethylthio group at position 2 in the target compound contrasts with methoxy () and sulfonamide () groups in analogs. Ethylthio’s hydrophobic nature may enhance membrane permeability compared to polar methoxy, while sulfonamide derivatives favor kinase inhibition via hydrogen bonding .
  • 6- vs. 7-Substitution : In GPR119 modulators, 6-substituted THPPs (e.g., compound 30) show higher potency (EC50 ~50 nM) than 7-substituted analogs, highlighting positional sensitivity .

Core Modifications: Thieno ring fusion () introduces additional aromaticity, improving affinity for BET bromodomains but reducing versatility for other targets . Salt forms (e.g., hydrochloride in ) enhance solubility and stability, critical for in vivo efficacy .

Biological Selectivity :

  • The target compound’s hydroxyl group at C4 is essential for bacterial protein synthesis inhibition, while C4 sulfonamides () shift activity toward CaMKII .
  • Heterocyclic additions (e.g., thiazole in AZ7914) enable allosteric modulation of GPR39, a mechanism distinct from ethylthio-substituted analogs .

Biological Activity

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol (CAS Number: 1710472-14-2) is a heterocyclic compound notable for its unique bicyclic structure that integrates elements of both pyridine and pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent.

Chemical Structure and Properties

The compound's molecular formula is C9H13N3OSC_9H_{13}N_3OS, with a molecular weight of approximately 211.29 g/mol. The presence of the ethylthio group enhances its solubility and biological activity. The hydroxyl (-OH) functional groups contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC9H13N3OSC_9H_{13}N_3OS
Molecular Weight211.29 g/mol
CAS Number1710472-14-2

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its ability to disrupt microtubule dynamics, which are crucial for cell division. This disruption can lead to apoptosis in cancer cells. Additionally, the compound has shown promise in inhibiting specific enzymes involved in cancer progression and proliferation .

Mechanisms of Action:

  • Microtubule Disruption: The compound interferes with the normal function of microtubules during mitosis.
  • Enzyme Inhibition: It targets enzymes that are critical in cancer cell survival and proliferation.

Interaction with Biological Macromolecules

Studies have demonstrated that this compound can form hydrogen bonds and hydrophobic interactions with proteins involved in cancer pathways. This suggests its potential as a scaffold for designing more potent inhibitors targeting specific cancer-related proteins .

Case Studies and Research Findings

  • Synthesis and Evaluation:
    • Various synthetic pathways have been explored for the production of this compound. Notably, it can be synthesized through multicomponent reactions involving ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate .
    • In vitro studies show that the compound exhibits significant cytotoxicity against various cancer cell lines.
  • Comparative Analysis with Similar Compounds:
    • A comparative analysis reveals that compounds structurally similar to this compound often lack the same level of biological activity due to differences in their substituents and structural features.
Compound NameStructural FeaturesUnique Aspects
5,6-Dihydro-4H-pyrido[4,3-b]indoleIndole ring fused with pyridineKnown for neuroprotective effects
5-Amino-7-methylpyrimido[4,5-b]indoleContains amino groupExhibits anti-inflammatory properties
4-(Ethylthio)-6-methylpyrimidineMethyl substitution on pyrimidineEnhanced lipophilicity compared to others
7-Hydroxy-5-methylpyrimido[4,5-b]indoleHydroxy group presentPotentially better solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The core pyrido[4,3-d]pyrimidine scaffold is typically synthesized via multi-step reactions, including cyclocondensation of substituted pyridine or pyrimidine precursors. For example, Gewald reactions or modifications of tetrahydropyridopyrimidine intermediates (e.g., thiolation at the 2-position using ethyl mercaptan) are common . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (70–100°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purity is monitored via TLC and HPLC, with yields reported between 40–70% depending on substituent complexity .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent placement.
  • HPLC (C18 columns, acetonitrile/water mobile phase) for purity assessment (>95% typically required).
  • Mass spectrometry (ESI-MS) to verify molecular weight.
  • Melting point analysis (decomposition observed at 206–211°C for related analogues) .
  • Solubility profiling in DMSO or aqueous buffers (pH 7.4) for biological assays .

Q. What initial biological screening assays are recommended to evaluate its antibacterial potential?

  • Methodological Answer : Use bacterial protein synthesis inhibition assays (e.g., aminoacylation/translation (A/T) systems) with IC₅₀ values as primary metrics. Follow-up with minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli tolC mutants) strains. For example, analogues of this scaffold showed IC₅₀ values of 1.2–14 µM in A/T assays and MICs of 8–32 µg/mL .

Advanced Research Questions

Q. How can structural modifications at the 2-(ethylthio) position enhance target selectivity against bacterial vs. mammalian protein synthesis machinery?

  • Methodological Answer : Perform SAR studies by replacing the ethylthio group with bulkier alkyl/arylthio substituents or bioisosteres (e.g., sulfoxide/sulfone). Test inhibitory activity in parallel assays using bacterial ribosomes and eukaryotic translation systems (e.g., rabbit reticulocyte lysates). Computational docking (e.g., Molegro Virtual Docker) into bacterial 50S ribosomal subunit pockets (PDB: 3IVX) can predict binding modes and guide design .

Q. How do crystallographic data inform the conformational stability of the tetrahydropyrido[4,3-d]pyrimidine core?

  • Methodological Answer : X-ray crystallography of derivatives (e.g., orthorhombic crystal systems with a = 17.921 Å, b = 18.427 Å) reveals planar pyrimidine rings and boat-like tetrahydropyridine conformations. Hydrogen bonding between the 4-hydroxyl group and solvent/co-crystallized molecules stabilizes the structure. These insights guide solvent selection for co-crystallization with target proteins .

Q. What strategies resolve contradictions between in vitro IC₅₀ values and cellular MIC data for this compound?

  • Methodological Answer : Discrepancies may arise from poor membrane permeability or efflux pump activity. Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in MIC assays or synthesize prodrugs (e.g., ester-protected hydroxyl groups) to enhance uptake. Compare IC₅₀ shifts in permeabilized vs. intact cells .

Q. How can computational methods predict off-target interactions, such as with human GPR119 receptors?

  • Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) and pharmacophore modeling against GPR119 (PDB: 4V1) identify potential off-target binding. Validate via cAMP accumulation assays in HEK293 cells expressing GPR119 (EC₅₀ ranges: 50 nM–14 µM for related modulators) .

Key Research Challenges

  • Synthetic Complexity : Multi-step routes require optimization for scalability and stereochemical control .
  • Selectivity vs. Toxicity : Balancing antibacterial potency with off-target effects (e.g., folate metabolism disruption in eukaryotes) .
  • Data Reproducibility : Variability in assay conditions (e.g., ribosome source, bacterial strain) complicates cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.